3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a 4-chlorobenzyl group attached to the benzoxazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-aminophenol.
Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the benzoxazole ring.
Substitution Reaction: The benzoxazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole compounds with various functional groups.
Scientific Research Applications
3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other biomolecules.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-1,2-benzoxazole: Lacks the hydroxyl group at the 6-position.
4-Chlorobenzyl-1,2-benzoxazole: Similar structure but different substitution pattern.
Uniqueness
3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol is unique due to the presence of both the 4-chlorobenzyl group and the hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-10-3-1-9(2-4-10)7-13-12-6-5-11(17)8-14(12)18-16-13/h1-6,8,17H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSAXQKHILTNJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.